molecular formula C6H12Cl2N4O B13541165 2-Amino-6-[(methylamino)methyl]-3,4-dihydropyrimidin-4-onedihydrochloride

2-Amino-6-[(methylamino)methyl]-3,4-dihydropyrimidin-4-onedihydrochloride

Katalognummer: B13541165
Molekulargewicht: 227.09 g/mol
InChI-Schlüssel: VWVNPQLLKDYTEJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-6-[(methylamino)methyl]-3,4-dihydropyrimidin-4-onedihydrochloride is a heterocyclic compound with significant applications in various fields of science and industry. This compound is known for its unique structure, which includes a pyrimidine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-[(methylamino)methyl]-3,4-dihydropyrimidin-4-onedihydrochloride typically involves the reaction of 2-methoxycarbonimidoyl-3-imino-5-ethoxy-Δ4-1,2,4-thiadiazoline with methylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves several steps, including the preparation of intermediates, purification, and crystallization.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the use of solvents and catalysts to enhance the reaction rate and yield. The final product is obtained through filtration, washing, and drying processes to ensure high purity and quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-6-[(methylamino)methyl]-3,4-dihydropyrimidin-4-onedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-Amino-6-[(methylamino)methyl]-3,4-dihydropyrimidin-4-onedihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Amino-6-[(methylamino)methyl]-3,4-dihydropyrimidin-4-onedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-6-[(methylamino)methyl]-3,4-dihydropyrimidin-4-onedihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in various fields.

Eigenschaften

Molekularformel

C6H12Cl2N4O

Molekulargewicht

227.09 g/mol

IUPAC-Name

2-amino-4-(methylaminomethyl)-1H-pyrimidin-6-one;dihydrochloride

InChI

InChI=1S/C6H10N4O.2ClH/c1-8-3-4-2-5(11)10-6(7)9-4;;/h2,8H,3H2,1H3,(H3,7,9,10,11);2*1H

InChI-Schlüssel

VWVNPQLLKDYTEJ-UHFFFAOYSA-N

Kanonische SMILES

CNCC1=CC(=O)NC(=N1)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.